molecular formula C7H3F4I B3039485 1-fluoro-2-iodo-3-(trifluoromethyl)benzene CAS No. 110192-40-0

1-fluoro-2-iodo-3-(trifluoromethyl)benzene

Cat. No.: B3039485
CAS No.: 110192-40-0
M. Wt: 290 g/mol
InChI Key: QQSKKBLWBRCLNM-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-3-(trifluoromethyl)benzene is a halogenated aromatic compound featuring fluorine (F), iodine (I), and a trifluoromethyl (–CF₃) group in the 1-, 2-, and 3-positions of the benzene ring, respectively. This arrangement creates a unique electronic and steric profile due to the electron-withdrawing nature of both fluorine and the –CF₃ group, as well as the polarizable iodine atom. Such characteristics make it valuable in cross-coupling reactions, pharmaceutical intermediates, and agrochemical synthesis .

Properties

IUPAC Name

1-fluoro-2-iodo-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4I/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSKKBLWBRCLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-fluoro-2-iodo-3-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 1-fluoro-3-(trifluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. These methods often require specialized equipment and safety protocols due to the reactive nature of the halogenating agents used .

Chemical Reactions Analysis

1-Fluoro-2-iodo-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new aryl or alkyl-substituted benzene derivative .

Mechanism of Action

The mechanism by which 1-fluoro-2-iodo-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

1-Fluoro-3-(Trifluoromethyl)Benzene (CAS 401-80-9): Lacks the iodine substituent, with F and –CF₃ in the 1- and 3-positions. The absence of iodine reduces steric hindrance and polarizability, making it more reactive in electrophilic substitutions but less effective in metal-catalyzed cross-couplings .

1-Fluoro-4-Iodo-2-(Trifluoromethyl)Benzene (CAS 59382-39-7): Iodine is in the 4-position instead of 3.

2-(Trifluoromethyl)-1-Iodo-4-Nitrobenzene (CAS 328-73-4): Incorporates a nitro (–NO₂) group in the 4-position. The nitro group enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions but reducing stability under reducing conditions .

Electronic Effects :

  • The –CF₃ group in the 3-position strongly withdraws electrons via induction, activating the ring for nucleophilic attack at positions ortho and para to it.
  • Ortho-iodine introduces steric bulk, hindering reactions at the adjacent position. For example, Pd-catalyzed amination of ortho-substituted bromobenzenes yields <80% due to steric interference, whereas para-substituted analogs achieve higher efficiencies .

Substituent Identity and Reactivity

Halogen Variations :

  • Bromine Analogs (e.g., 1-Bromo-3,5-Di(trifluoromethyl)Benzene) : Bromine’s lower leaving-group ability compared to iodine reduces efficacy in cross-coupling reactions. However, brominated analogs are cheaper and easier to handle .
  • Chlorine Analogs (e.g., 1-Chloro-2-Nitro-4-(Trifluoromethyl)Benzene) : Chlorine’s smaller size minimizes steric effects but offers weaker directing effects in coupling reactions. Chlorinated derivatives are often used in indole synthesis via zinc chloride intermediates .

Functional Group Additions :

  • Nitro-Substituted Analogs (e.g., 1-Fluoro-2-Nitro-4-(Trifluoromethyl)Benzene) : Nitro groups enhance electron withdrawal, improving derivatization efficiency for polyamine detection in food samples. However, nitro groups may decompose under harsh conditions .
  • Methoxy-Substituted Analogs (e.g., 2-Fluoro-1-Iodo-3-Methoxy-5-(Trifluoromethyl)Benzene) : Methoxy (–OCH₃) groups donate electrons via resonance, countering the –CF₃ group’s electron withdrawal. This balance alters solubility and bioactivity, as seen in herbicidal applications .

Physical Properties :

Compound Melting Point (°C) Boiling Point (°C) Key Applications
1-Fluoro-2-Iodo-3-(Trifluoromethyl)Benzene Not reported ~210–212* Cross-coupling reactions, drug intermediates
1-Iodo-3,5-Bis(trifluoromethyl)Benzene 33–35 210–212 Catalytic amination, material science
1-Fluoro-3-(Trifluoromethyl)Benzene 194 Solvent, agrochemical synthesis

*Inferred from analogs with similar substituents .

Biological Activity

1-Fluoro-2-iodo-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features. The presence of multiple halogen atoms significantly alters its physicochemical properties, potentially enhancing its biological activity and interactions with biomolecules.

The compound's molecular formula is C₉H₆F₄I, with a molecular weight of approximately 290.00 g/mol. The structural arrangement includes a fluorine atom, an iodine atom, and a trifluoromethyl group attached to a benzene ring. These substituents contribute to the compound's lipophilicity and stability, which are crucial for its biological interactions.

The mechanism of action for this compound likely involves halogen bonding and other non-covalent interactions facilitated by the electronegative atoms. These interactions can modulate enzyme activity and receptor binding, influencing various biological pathways. The trifluoromethyl group is particularly notable for enhancing the compound's lipophilicity, which may improve its absorption and distribution in biological systems.

Biological Activity

Research on the biological activity of this compound is still in preliminary stages. However, compounds with similar structures have been shown to exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : Fluorinated compounds often demonstrate enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, studies indicate that fluorinated derivatives can inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic pathways.
  • Anticancer Potential : Some fluorinated compounds have shown promise in cancer therapy, exhibiting cytotoxic effects against various cancer cell lines. The incorporation of electron-withdrawing groups like trifluoromethyl can enhance the potency of these compounds against specific cancer types.

Summary of Biological Activities

The following table summarizes the biological activities observed in related fluorinated compounds:

Compound NameActivity TypeIC50 (µM)Reference
Fluorinated Compound AAntimicrobial5.2
Fluorinated Compound BAntifungal3.8
This compoundTBDTBDTBD

Note: Specific biological activity data for this compound is currently limited and requires further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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